molecular formula C8H7N3O2S B12908192 3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide

3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide

Cat. No.: B12908192
M. Wt: 209.23 g/mol
InChI Key: CYSUYSLTSOSFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with sulfur dioxide and a methylating agent under controlled conditions to form the desired thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiadiazole compounds.

Scientific Research Applications

3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
  • 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide

Uniqueness

3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

3-methyl-2,2-dioxo-1H-2λ6,1,3-benzothiadiazole-5-carbonitrile

InChI

InChI=1S/C8H7N3O2S/c1-11-8-4-6(5-9)2-3-7(8)10-14(11,12)13/h2-4,10H,1H3

InChI Key

CYSUYSLTSOSFHL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C#N)NS1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.